molecular formula C17H25NO2 B8482168 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidin-4-one CAS No. 122586-81-6

2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidin-4-one

Cat. No. B8482168
Key on ui cas rn: 122586-81-6
M. Wt: 275.4 g/mol
InChI Key: JXWQOJXPXQRRFC-UHFFFAOYSA-N
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Patent
US05021481

Procedure details

A mixture of 40.0 grams (235 mmol) of 1-oxyl-2,2,6,6-tetramethylpiperidin-4-one, 60.5 grams (470 mmol) of 70% aqueous tert-butyl hydroperoxide, 3.0 grams of molybdenum trioxide, and 200 ml of ethylbenzene is heated at reflux for four hours. Water is collected in a Dean-Stark trap. Solids are removed by filtration, and the filtrate is concentrated under reduced pressure. Kugelrohr distillation of the crude product, followed by recrystallization from methanol, affords 42.8 grams (67% yield) of the title compound as a white solid melting at 77-80° C.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
60.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Yield
67%

Identifiers

REACTION_CXSMILES
[OH:1][N:2]1[C:7]([CH3:9])([CH3:8])[CH2:6][C:5](=[O:10])[CH2:4][C:3]1([CH3:12])[CH3:11].C(OO)(C)(C)C.[CH2:19]([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[CH3:20]>[Mo](=O)(=O)=O>[CH3:20][CH:19]([O:1][N:2]1[C:7]([CH3:8])([CH3:9])[CH2:6][C:5](=[O:10])[CH2:4][C:3]1([CH3:12])[CH3:11])[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
ON1C(CC(CC1(C)C)=O)(C)C
Name
Quantity
60.5 g
Type
reactant
Smiles
C(C)(C)(C)OO
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)C1=CC=CC=C1
Name
Quantity
3 g
Type
catalyst
Smiles
[Mo](=O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for four hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Water is collected in a Dean-Stark trap
CUSTOM
Type
CUSTOM
Details
Solids are removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
Kugelrohr distillation of the crude product
CUSTOM
Type
CUSTOM
Details
followed by recrystallization from methanol

Outcomes

Product
Name
Type
product
Smiles
CC(C1=CC=CC=C1)ON1C(CC(CC1(C)C)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 42.8 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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